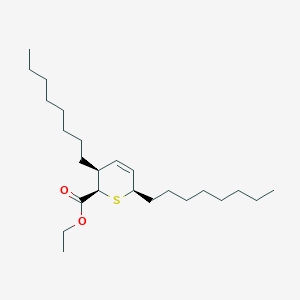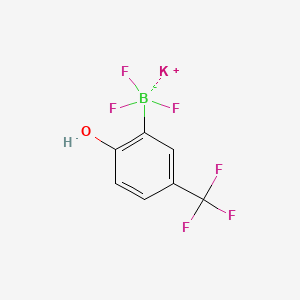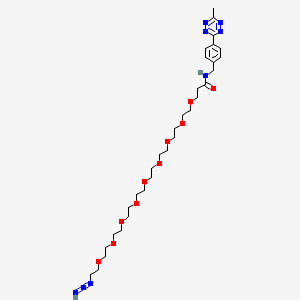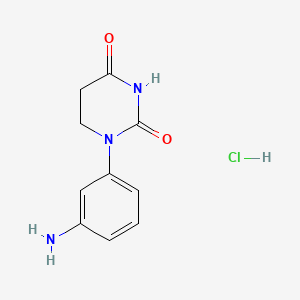
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride is a chiral amino acid derivative. This compound is notable for its structural complexity and potential applications in various fields such as medicinal chemistry and biochemistry. The presence of both amino and dimethylamino groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-(dimethylamino)benzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding amino acid through a series of reactions, including reductive amination and subsequent hydrolysis.
Chiral Resolution: The racemic mixture of the amino acid is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free amino acid into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to ensure high yield and purity.
Purification: Employing large-scale chromatography and crystallization techniques to obtain the desired enantiomer in high purity.
Quality Control: Implementing rigorous quality control measures, including NMR, HPLC, and mass spectrometry, to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biochemistry: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(Dimethylamino)phenylalanine: A structurally related amino acid with similar functional groups.
3-(4-(Dimethylamino)phenyl)propanoic acid: A non-chiral analog with similar chemical reactivity.
Uniqueness
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of chiral drugs and in the study of stereochemistry in biological systems.
Eigenschaften
Molekularformel |
C11H18Cl2N2O2 |
|---|---|
Molekulargewicht |
281.18 g/mol |
IUPAC-Name |
(3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-13(2)9-5-3-8(4-6-9)10(12)7-11(14)15;;/h3-6,10H,7,12H2,1-2H3,(H,14,15);2*1H/t10-;;/m0../s1 |
InChI-Schlüssel |
PIMXAOWCQWTJNX-XRIOVQLTSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl.Cl |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)


![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)


![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)


![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)


